Hydroxycitric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Mechanisms of Action for Weight Loss

Several proposed mechanisms by which HCA might influence weight loss have been explored in scientific research:

- Inhibition of ATP-Citrate Lyase: HCA is thought to competitively inhibit the enzyme adenosine triphosphate citrate lyase (ATP-CL). This enzyme plays a role in the conversion of citrate to acetyl-CoA, a precursor for fatty acid synthesis. By inhibiting ATP-CL, HCA may theoretically decrease the body's ability to store fat [, ].

- Appetite Suppression: Some studies suggest that HCA may increase serotonin levels in the brain, potentially leading to feelings of fullness and reduced appetite [].

- Carbohydrate Metabolism: Other research indicates that HCA might inhibit pancreatic alpha-amylase and intestinal alpha-glucosidase, enzymes involved in carbohydrate breakdown. This could potentially lead to a reduction in carbohydrate absorption [].

Research on the Efficacy of HCA for Weight Loss

While some studies have shown modest weight loss with HCA supplementation, particularly when combined with a calorie-restricted diet, others have found no significant effect [, ].

A systematic review and meta-analysis of randomized controlled trials concluded that HCA may have a small but statistically significant effect on body weight compared to placebo, but the overall quality of evidence was considered low [].

Hydroxycitric acid is a naturally occurring compound derived from citric acid, primarily found in the rinds of tropical fruits such as Garcinia cambogia and Hibiscus sabdariffa. It exists in four isomeric forms: (+)-hydroxycitric acid, (-)-hydroxycitric acid, (+)-allo-hydroxycitric acid, and (-)-allo-hydroxycitric acid, with the (-)-isomer being the most prevalent in Garcinia species . Hydroxycitric acid has garnered attention for its potential health benefits, particularly in weight management and metabolic regulation.

Hydroxycitric acid functions as a competitive inhibitor of ATP citrate lyase, an enzyme that catalyzes the conversion of citrate into oxaloacetate and acetyl coenzyme A. The reaction can be summarized as follows:

By inhibiting this pathway, hydroxycitric acid limits the availability of acetyl coenzyme A, thereby reducing fatty acid synthesis and lipogenesis during high-carbohydrate diets .

Hydroxycitric acid exhibits several biological activities:

- Inhibition of Fatty Acid Synthesis: Studies indicate that hydroxycitric acid can suppress fatty acid synthesis and lipogenesis, potentially leading to weight loss .

- Effects on Carbohydrate Metabolism: The compound also inhibits pancreatic alpha-amylase and intestinal alpha-glucosidase, which may reduce carbohydrate metabolism .

- Potential Kidney Stone Dissolution: Recent research suggests that hydroxycitric acid may help dissolve calcium oxalate crystals, a common component of kidney stones .

Despite these potential benefits, clinical studies have shown mixed results regarding its efficacy in weight loss and other health claims. Some studies have reported gastrointestinal adverse effects associated with its use .

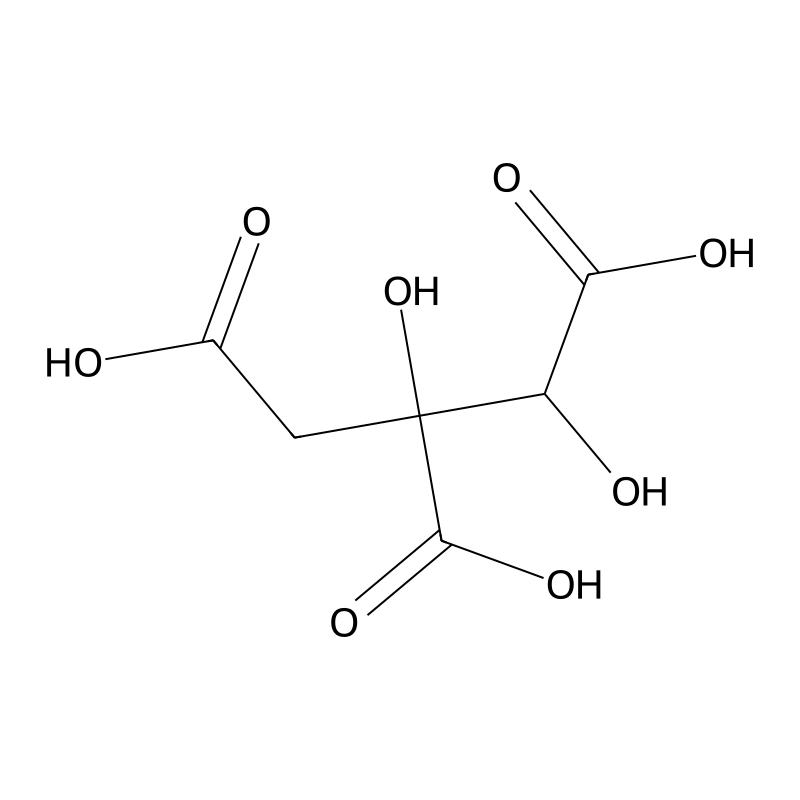

Hydroxycitric acid is a derivative of citric acid with the molecular formula C₆H₈O₈ and a molecular weight of 208.12 g/mol [1] [2]. The compound is characterized as 1,2-dihydroxy-1,2,3-propanetricarboxylic acid, featuring three carboxylic acid groups and two hydroxyl groups, including one tertiary hydroxyl group [3] [4]. This unique structural arrangement distinguishes hydroxycitric acid from its parent compound, citric acid [5].

The basic structural framework of hydroxycitric acid consists of a three-carbon chain with carboxylic acid groups attached to the first and third carbons, while the second carbon bears both a carboxylic acid group and a hydroxyl group [1] [6]. Additionally, the first carbon also contains a hydroxyl group, which is not present in citric acid [7]. This additional hydroxyl group significantly influences the compound's chemical behavior and reactivity [8].

The presence of two chiral centers in the hydroxycitric acid molecule leads to four possible stereoisomers, which will be discussed in detail in subsequent sections [9] [2]. The structural characteristics of hydroxycitric acid are fundamental to understanding its physicochemical properties and biological activities [10].

Stereochemistry of Hydroxycitric Acid

Hydroxycitric acid contains two asymmetric carbon atoms, resulting in four possible stereoisomers: two pairs of enantiomers [2] [9]. These stereoisomers differ in their three-dimensional spatial arrangement, which significantly influences their physical properties and biological activities [11]. The stereochemistry of hydroxycitric acid is particularly important because different stereoisomers occur naturally in different plant sources and exhibit varying chemical behaviors [12].

Enantiomeric Forms: (-)-HCA and (+)-HCA

The enantiomeric forms of hydroxycitric acid are mirror images of each other that cannot be superimposed [7]. These forms are designated as (-)-hydroxycitric acid [(2S,3R)-hydroxycitric acid] and (+)-hydroxycitric acid [(2R,3S)-hydroxycitric acid] [8] [9].

(-)-Hydroxycitric acid is found naturally in the calyxes of Hibiscus subdariffa and in the leaves of Hibiscus cannabinus [8] [13]. This enantiomer has been extensively studied due to its natural occurrence and biological properties [14]. The (-)-hydroxycitric acid enantiomer shows specific optical rotation values, with reported values of [α]D25 +31° (c, 0.045, H2O) [8].

In contrast, (+)-hydroxycitric acid is not found naturally and is primarily obtained through synthetic routes [15]. The optical properties of this enantiomer are opposite to those of (-)-hydroxycitric acid, as expected for enantiomeric pairs [16].

The enantiomeric forms can be distinguished using chiral column chromatography, which has been developed for the optical resolution of these compounds [7] [8]. This analytical technique is crucial for determining the absolute configuration of hydroxycitric acid obtained from various sources [17].

Diastereomers: HCA and Allo-HCA

In addition to enantiomeric pairs, hydroxycitric acid also exists as diastereomers, which are stereoisomers that are not mirror images of each other [2] [9]. The main diastereomeric forms are hydroxycitric acid (HCA) and allo-hydroxycitric acid (allo-HCA) [18].

(-)-Allo-hydroxycitric acid [(2S,3S)-hydroxycitric acid] is found naturally in the fruit rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis [2] [19]. This diastereomer is often referred to as "garcinia acid" in scientific literature [3]. The optical rotation of (-)-allo-hydroxycitric acid has been reported as [α]D25 -24° (c, 0.057, H2O) [8].

(+)-Allo-hydroxycitric acid [(2R,3R)-hydroxycitric acid], like (+)-hydroxycitric acid, is not found naturally and is primarily of synthetic origin [20]. The diastereomers can be distinguished from each other and from the enantiomeric forms using various analytical techniques, including chiral column chromatography and spectroscopic methods [8] [21].

The structural differences between these diastereomers affect their physical properties, chemical reactivity, and biological activities [22]. For instance, the different stereochemical configurations influence the formation of lactones, which will be discussed in the next section [23].

Lactone Formation

Hydroxycitric acid readily undergoes intramolecular esterification (cyclization) between one of its carboxyl groups and a hydroxyl group, resulting in the formation of a lactone [12] [24]. This process involves the nucleophilic attack of the hydroxyl oxygen on a carboxyl carbon with the elimination of a water molecule [27].

Lactone formation is favored under conditions such as heat, acidic environments, evaporation, and concentration of solutions [12] [25]. When hydroxycitric acid is subjected to these conditions, it cannot be isolated in its free acid form because evaporation results in the formation of the lactone [12].

The lactone form of hydroxycitric acid is more stable in acidic conditions and less water-soluble than the free acid form [26]. This property has significant implications for the isolation, purification, and analysis of hydroxycitric acid [12].

Different stereoisomers of hydroxycitric acid form their respective lactones, which can be distinguished using analytical techniques such as paper chromatography, where the free acid and lactone forms show different Rf values (hydroxycitric acid: 0.34, hydroxycitric acid lactone: 0.45) [30]. Additionally, the lactone forms exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics compared to the free acid forms [21] [28].

The hydroxycitric acid lactone has been reported in various Garcinia species, including Garcinia cowa and Garcinia gummi-gutta [11]. The lactone form has a molecular formula of C₆H₆O₇ and a molecular weight of 190.11 g/mol, reflecting the loss of a water molecule during lactone formation [11] [17].

Physicochemical Properties

Solubility Parameters

The solubility of hydroxycitric acid varies significantly depending on its form (free acid, lactone, or salt) and the solvent used [28] [29]. Understanding these solubility parameters is crucial for extraction, purification, and analytical procedures involving hydroxycitric acid [30].

In its free acid form, hydroxycitric acid is highly soluble in water [28] [31]. This water solubility facilitates its extraction from plant materials using aqueous solvents [32]. However, the lactone form of hydroxycitric acid exhibits lower water solubility compared to the free acid form [26].

Regarding organic solvents, hydroxycitric acid shows varying degrees of solubility [28]. It is soluble in dimethyl sulfoxide (DMSO) with a reported solubility of approximately 250 mg/mL [28]. Additionally, hydroxycitric acid is soluble in chloroform, dichloromethane, ethyl acetate, and acetone [28]. In contrast, it is only slightly soluble in dimethylformamide (DMF) [5] [28].

The calcium salt of hydroxycitric acid is notably insoluble in water, which affects its bioavailability and applications [32] [33]. This property is particularly relevant for certain formulations and analytical procedures involving hydroxycitric acid calcium salt [34].

The solubility characteristics of hydroxycitric acid are summarized in Table 1, which provides a comprehensive overview of its solubility in various solvents [28] [5].

Table 1: Solubility Parameters of Hydroxycitric Acid and Its Derivatives

| Solvent Type | Solubility of Free Acid | Solubility of Lactone Form | Solubility of Calcium Salt |

|---|---|---|---|

| Water | Highly soluble | Less soluble than free acid | Insoluble |

| Dimethylformamide (DMF) | Slightly soluble | Data not available | Data not available |

| Dimethyl sulfoxide (DMSO) | Soluble (250 mg/mL) | Soluble | Data not available |

| Chloroform | Soluble | More soluble than free acid | Data not available |

| Dichloromethane | Soluble | More soluble than free acid | Data not available |

| Ethyl Acetate | Soluble | More soluble than free acid | Data not available |

| Acetone | Soluble | More soluble than free acid | Data not available |

| Alcohols (Methanol, Ethanol) | Moderately soluble | Data not available | Data not available |

pH and pKa Values

The pH and pKa values of hydroxycitric acid are important parameters that influence its chemical behavior, stability, and interactions with other compounds [14] [35]. As a polyprotic acid with three carboxylic acid groups and two hydroxyl groups, hydroxycitric acid exhibits multiple pKa values corresponding to the sequential dissociation of its acidic protons [29] [36].

The pKa values of hydroxycitric acid are similar to those of citric acid, which has pKa values of 3.09, 4.75, and 5.41 for its three carboxylic acid groups [29] [37]. However, hydroxycitric acid has an additional pKa value associated with its tertiary hydroxyl group, which is estimated to be around 14.5, similar to the hydroxyl group in citric acid (pKa ~14.4) [14] [29].

The pH of hydroxycitric acid solutions is typically acidic due to the presence of multiple carboxylic acid groups [38]. The pH range for stability of hydroxycitric acid has been reported to be between 1.7 and 8.5 [23] [39]. Within this range, hydroxycitric acid maintains its chemical integrity and is less prone to degradation or unwanted reactions [23].

The pH also affects the ionization state of hydroxycitric acid, which in turn influences its solubility, reactivity, and interactions with other compounds [14] [40]. At lower pH values, hydroxycitric acid exists predominantly in its undissociated form, while at higher pH values, it becomes increasingly ionized [41].

Stability Considerations

The stability of hydroxycitric acid is influenced by various factors, including pH, temperature, light exposure, and the presence of other compounds [15] [42]. Understanding these stability considerations is essential for proper handling, storage, and application of hydroxycitric acid.

Hydroxycitric acid is generally stable at room temperature when stored in a desiccated environment [28]. However, it is recommended to store hydroxycitric acid at lower temperatures (around -20°C) for long-term stability [28].

The pH of the environment significantly affects the stability of hydroxycitric acid [23]. As mentioned earlier, hydroxycitric acid is stable within a pH range of 1.7 to 8.5 [23]. Outside this range, it may undergo degradation or unwanted reactions.

Temperature also plays a crucial role in the stability of hydroxycitric acid. Elevated temperatures can accelerate the conversion of hydroxycitric acid to its lactone form through intramolecular esterification [12]. This conversion is particularly relevant during extraction, purification, and analytical procedures involving heat.

The stability of hydroxycitric acid in solution has been investigated in various studies [15]. In one study, hydroxycitric acid in a 1% formic acid/water solution was found to be stable for up to 47 days when stored at 2-8°C [15]. Additionally, hydroxycitric acid has demonstrated stability in plasma samples stored at -70°C for extended periods, with reported stability for up to 762 days in rat plasma and 476 days in fetal homogenate [15].

Light exposure may also affect the stability of hydroxycitric acid, although specific data on photostability are limited [15]. It is generally recommended to protect hydroxycitric acid solutions from light during storage and analysis [15].

Spectroscopic Characteristics

Spectroscopic techniques play a crucial role in the identification, characterization, and quantification of hydroxycitric acid [16]. These techniques provide valuable information about the structural features, purity, and concentration of hydroxycitric acid in various samples.

Ultraviolet (UV) spectroscopy is commonly used for the detection and quantification of hydroxycitric acid [16] [31]. Hydroxycitric acid exhibits an absorption maximum at approximately 210 nm in UV spectroscopy [31]. This characteristic absorption is utilized in high-performance liquid chromatography (HPLC) methods for the analysis of hydroxycitric acid, often with UV detection at 210 nm [30].

A spectrophotometric method for the quantification of hydroxycitric acid involves the formation of a colored complex with sodium metavanadate, which shows an absorption maximum at 467 nm [16] [20]. This method has been improved to enhance the stability of the hydroxycitric acid-metavanadate complex, making it suitable for high-throughput screening of hydroxycitric acid-producing microbes [20].

Infrared (IR) spectroscopy provides information about the functional groups present in hydroxycitric acid [22]. The IR spectrum of hydroxycitric acid shows characteristic bands for O-H stretching (3100-3600 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), and C-O stretching (1200-1300 cm⁻¹) [22]. These spectral features help differentiate hydroxycitric acid from its lactone form and other related compounds [22].

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of hydroxycitric acid and its derivatives [21]. In ¹H NMR spectroscopy, the methylene protons of hydroxycitric acid show characteristic signals, with chemical shifts that are sensitive to pH and metal ion concentration [21] [26]. This sensitivity is similar to that observed for citric acid, where the diastereotopic methylene hydrogens show significant chemical shift variations depending on the environment [26].

¹³C NMR spectroscopy provides additional structural information, with characteristic signals for carboxyl carbons (170-180 ppm), hydroxyl-bearing carbons (70-80 ppm), and methylene carbon (40-45 ppm) [21]. These spectral features are valuable for distinguishing between different stereoisomers of hydroxycitric acid [21].

Mass spectrometry is another important technique for the analysis of hydroxycitric acid, particularly in biological samples [31]. In liquid chromatography-mass spectrometry (LC-MS) methods, hydroxycitric acid typically shows a molecular ion [M-H]⁻ at m/z 207 in negative ion mode [31]. Additionally, a characteristic transition of m/z 207→217 has been reported for hydroxycitric acid in tandem mass spectrometry (MS/MS) analysis [15] [31].

The spectroscopic characteristics of hydroxycitric acid are summarized in Table 2, which provides an overview of the key features and analytical applications of various spectroscopic techniques [16] [20] [21] [22] [31].

Table 2: Spectroscopic Characteristics of Hydroxycitric Acid

| Spectroscopic Method | Key Features | Analytical Applications |

|---|---|---|

| UV Spectroscopy | Absorption maximum at ~210 nm | Quantification in plant extracts using spectrophotometric methods with sodium metavanadate (λmax: 467 nm) |

| IR Spectroscopy | O-H stretching (3100-3600 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), C-O stretching (1200-1300 cm⁻¹) | Differentiation between hydroxycitric acid and its lactone form; structural confirmation |

| NMR Spectroscopy (¹H) | Methylene protons show characteristic signals; chemical shifts sensitive to pH and metal ion concentration | Determination of stereochemistry; monitoring lactone formation |

| NMR Spectroscopy (¹³C) | Carboxyl carbons (170-180 ppm), hydroxyl-bearing carbons (70-80 ppm), methylene carbon (40-45 ppm) | Structural elucidation; differentiation between stereoisomers |

| Mass Spectrometry | m/z 207→217 transition in negative ion mode; molecular ion [M-H]⁻ at m/z 207 | Sensitive detection in biological samples; pharmacokinetic studies |

Structural Comparison with Citric Acid

Hydroxycitric acid and citric acid share a common structural framework but differ in several key aspects that influence their physicochemical properties and biological activities [1] [5]. A detailed comparison of these two compounds provides insights into the unique characteristics of hydroxycitric acid.

The most obvious structural difference between hydroxycitric acid and citric acid is the presence of an additional hydroxyl group in hydroxycitric acid [1] [7]. While citric acid has the molecular formula C₆H₈O₇ and contains one hydroxyl group, hydroxycitric acid has the molecular formula C₆H₈O₈ and contains two hydroxyl groups [1] [5]. This additional hydroxyl group in hydroxycitric acid is attached to the same carbon as one of the carboxyl groups, creating a tertiary hydroxyl group [7].

The presence of this additional hydroxyl group increases the molecular weight of hydroxycitric acid to 208.12 g/mol, compared to 192.12 g/mol for citric acid [1] [5]. It also introduces an additional chiral center in hydroxycitric acid, leading to the existence of four possible stereoisomers, as discussed earlier [2] [9]. In contrast, citric acid has only one chiral center and exists as a pair of enantiomers.

The additional hydroxyl group in hydroxycitric acid also affects its acidity and pKa values [14] [29]. While both compounds have three carboxylic acid groups with similar pKa values, hydroxycitric acid has an additional pKa value associated with its tertiary hydroxyl group [14] [29]. This difference influences the ionization behavior and pH-dependent properties of hydroxycitric acid compared to citric acid [14].

Another significant difference between the two compounds is their propensity to form lactones [12]. Hydroxycitric acid readily forms a lactone through intramolecular esterification between one of its carboxyl groups and a hydroxyl group [12]. This lactone formation is favored under conditions such as heat and acidic environments [12] [27]. In contrast, citric acid does not form a lactone as readily due to the absence of a suitably positioned hydroxyl group.

The structural differences between hydroxycitric acid and citric acid also lead to differences in their biological activities [19]. While citric acid is a key intermediate in the citric acid cycle and serves as a common food acidulant, hydroxycitric acid has been studied for its potential inhibitory effect on ATP citrate lyase, an enzyme involved in fatty acid synthesis [19] [24].

A comprehensive comparison of hydroxycitric acid and citric acid is presented in Table 3, highlighting their structural, physicochemical, and biological differences [1] [5] [7] [14] [19] [29].

Table 3: Comparison of Hydroxycitric Acid and Citric Acid

| Property | Hydroxycitric Acid | Citric Acid |

|---|---|---|

| Molecular Formula | C₆H₈O₈ | C₆H₈O₇ |

| Molecular Weight | 208.12 g/mol | 192.12 g/mol |

| Structure | 1,2-dihydroxy-1,2,3-propanetricarboxylic acid | 2-hydroxypropane-1,2,3-tricarboxylic acid |

| Number of Carboxyl Groups | 3 | 3 |

| Number of Hydroxyl Groups | 2 (including one tertiary hydroxyl group) | 1 |

| pKa Values | Similar to citric acid with additional hydroxyl group pKa | 3.09, 4.75, 5.41 |

| Biological Activity | Inhibits ATP citrate lyase; potential anti-obesity effects | Intermediate in citric acid cycle; food acidulant |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic